molecular formula C26H24N4O4S B11260551 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

Cat. No.: B11260551
M. Wt: 488.6 g/mol
InChI Key: AOTWYFFMINCYHN-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholinopyridazinyl group, a phenyl group, and a phenoxybenzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholinopyridazinyl intermediate, which is then coupled with a phenyl group and subsequently reacted with phenoxybenzenesulfonamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide
  • N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide stands out due to its phenoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C26H24N4O4S/c31-35(32,24-11-9-23(10-12-24)34-22-7-2-1-3-8-22)29-21-6-4-5-20(19-21)25-13-14-26(28-27-25)30-15-17-33-18-16-30/h1-14,19,29H,15-18H2

InChI Key

AOTWYFFMINCYHN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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